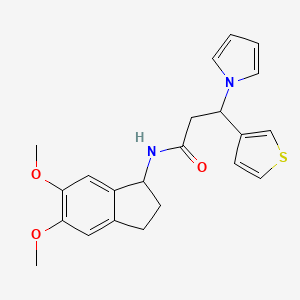![molecular formula C23H27N3O3 B11004595 4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the benzimidazole to the tetrahydropyran ring: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution reactions.
Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Pharmacology: It may be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a tool for studying cellular processes and pathways, particularly those involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, suggesting potential mechanisms involving inhibition of DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-N-[2-(1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide: Lacks the methyl group on the benzimidazole ring.
4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-amine: Contains an amine group instead of a carboxamide.
Uniqueness
The unique combination of the methoxyphenyl, benzimidazole, and tetrahydropyran moieties in 4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide provides it with distinct chemical and biological properties. The presence of the methyl group on the benzimidazole ring may enhance its binding affinity to certain targets, while the carboxamide group can participate in hydrogen bonding, influencing its solubility and bioavailability.
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-26-20-6-4-3-5-19(20)25-21(26)11-14-24-22(27)23(12-15-29-16-13-23)17-7-9-18(28-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,24,27) |
InChI Key |
LSPSKGGFZMHMAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B11004517.png)
![Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004530.png)

![ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11004540.png)
![4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11004543.png)
![N-(4-chloropyridin-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11004545.png)
![ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004551.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11004554.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11004564.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)


![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B11004588.png)
